molecular formula C17H35N3 B12680527 4,5-Dihydro-2-undecyl-1H-imidazole-1-propylamine CAS No. 93982-81-1

4,5-Dihydro-2-undecyl-1H-imidazole-1-propylamine

Cat. No.: B12680527
CAS No.: 93982-81-1
M. Wt: 281.5 g/mol
InChI Key: JKGIIUIGAAJCLI-UHFFFAOYSA-N
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Description

4,5-Dihydro-2-undecyl-1H-imidazole-1-propylamine is a chemical compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and industrial processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydro-2-undecyl-1H-imidazole-1-propylamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an aldehyde with an amine to form an imine intermediate, which then undergoes cyclization to form the imidazole ring. The reaction conditions often include the use of catalysts such as nickel or other transition metals to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydro-2-undecyl-1H-imidazole-1-propylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the presence of catalysts to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of functionalized imidazole derivatives .

Scientific Research Applications

4,5-Dihydro-2-undecyl-1H-imidazole-1-propylamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and as a potential bioactive molecule.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific pathways.

    Industry: It is used in the formulation of surfactants, corrosion inhibitors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,5-Dihydro-2-undecyl-1H-imidazole-1-propylamine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the long alkyl chain can interact with lipid membranes, affecting membrane fluidity and function .

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dihydro-2-undecyl-1H-imidazole-1-ethylamine
  • 4,5-Dihydro-2-undecyl-1H-imidazole-1-ethanol
  • 4,5-Dihydro-2-(phenylmethyl)-1H-imidazole

Uniqueness

4,5-Dihydro-2-undecyl-1H-imidazole-1-propylamine is unique due to its specific alkyl chain length and the presence of a propylamine group.

Properties

CAS No.

93982-81-1

Molecular Formula

C17H35N3

Molecular Weight

281.5 g/mol

IUPAC Name

3-(2-undecyl-4,5-dihydroimidazol-1-yl)propan-1-amine

InChI

InChI=1S/C17H35N3/c1-2-3-4-5-6-7-8-9-10-12-17-19-14-16-20(17)15-11-13-18/h2-16,18H2,1H3

InChI Key

JKGIIUIGAAJCLI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC1=NCCN1CCCN

Origin of Product

United States

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